

Application Notes: Detection of ETD140 in Tissue Samples

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Compound of Interest

Compound Name: ETD140

Cat. No.: B1576619

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Fictional Protein Context: **ETD140** (Epithelial Tumor Determinant 140) is a putative 140 kDa transmembrane glycoprotein. Recent studies suggest its overexpression is a key driver in the progression of certain epithelial cancers, such as non-small cell lung cancer.[1] Its expression levels correlate with tumor grade and patient prognosis, making it a critical biomarker for research and potential clinical diagnostics. Accurate detection and quantification of **ETD140** in tissue samples are essential for validating its role in tumorigenesis and for the development of targeted therapies.[2][3]

This document provides detailed protocols for the detection of **ETD140** in formalin-fixed, paraffin-embedded (FFPE) tissue and fresh/frozen tissue lysates using Immunohistochemistry (IHC), Western Blot (WB), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Selection and Antibody Performance

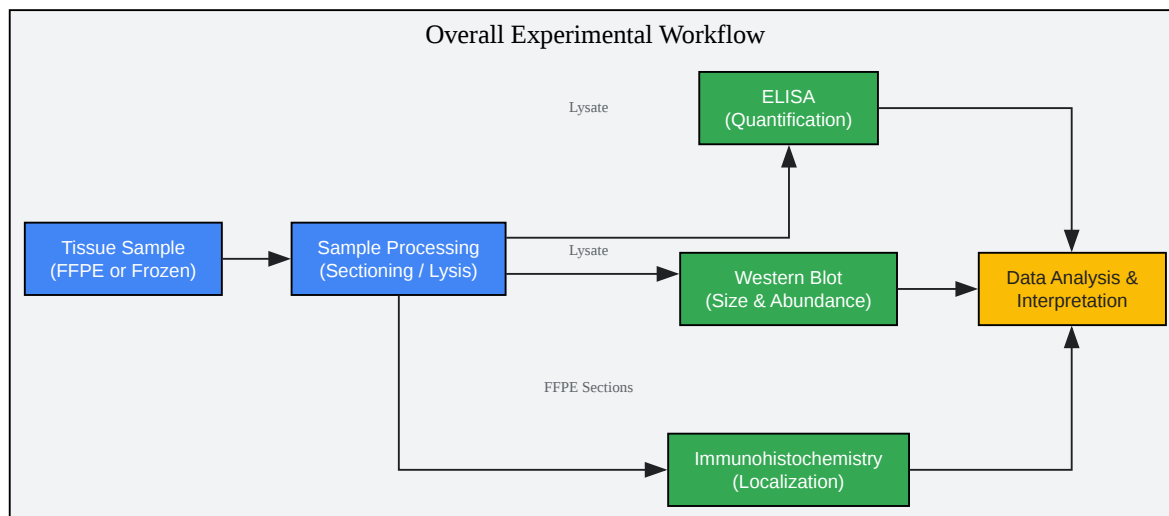
Choosing the appropriate method depends on the research question. Immunohistochemistry is ideal for understanding the spatial distribution of **ETD140** within the tissue architecture, while Western Blot and ELISA are used for quantifying protein levels in tissue homogenates.[4][5][6] The performance of three fictional monoclonal antibodies has been validated for these applications.

Table 1: Quantitative Summary of Anti-**ETD140** Monoclonal Antibodies

Antibody Clone	Application	Recommended Dilution	Specificity (Tissue Array)	Sensitivity (Tumor vs. Normal)
MAb-ETD140-A1	IHC-P (FFPE)	1:250	High (No off-target staining observed)	+++ (Strong staining in tumor tissue)
MAb-ETD140-B2	Western Blot	1:1000	High (Single 140 kDa band)	++++ (Detects down to 10 ng lysate)
MAb-ETD140-C3	ELISA (Capture)	2 µg/mL	High (Paired with MAb-ETD140-D4)	++++ (LOD: 100 pg/mL) ^[7]
MAb-ETD140-D4	ELISA (Detection)	0.5 µg/mL (Biotin)	High (Paired with MAb-ETD140-C3)	N/A

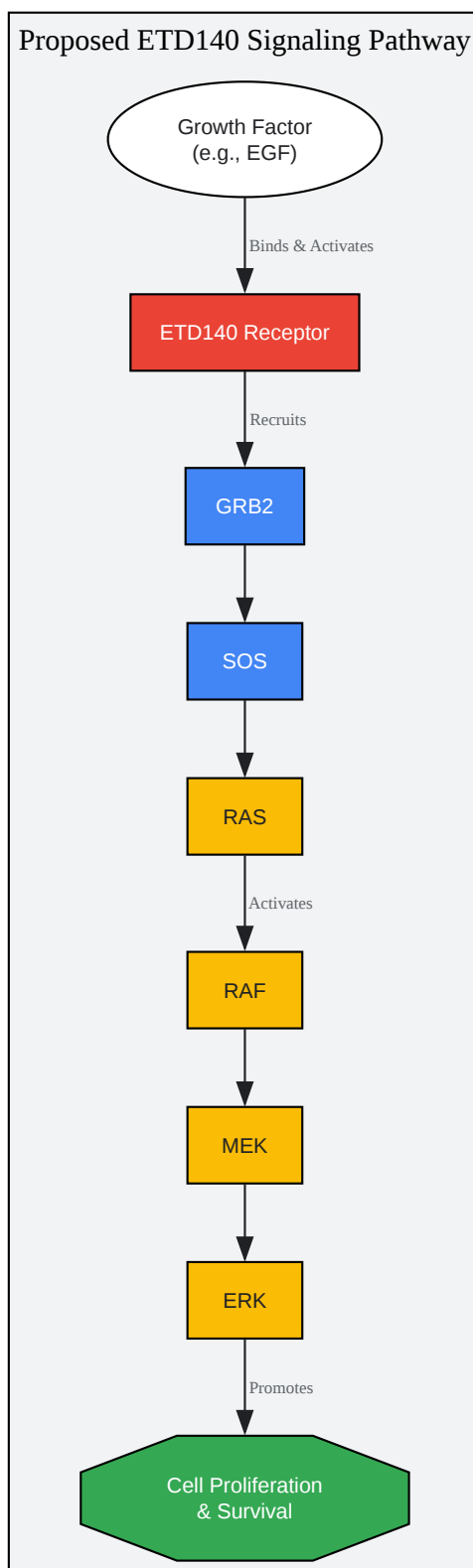
Visualizing Experimental Processes and Pathways

To aid researchers, the following diagrams illustrate the general workflow for **ETD140** analysis, a proposed signaling pathway, and a guide for selecting the appropriate detection method.



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Caption: General workflow for **ETD140** detection in tissue samples.



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Caption: **ETD140** activation of the MAPK/ERK signaling cascade.[8][9]

Caption: Decision tree for selecting the appropriate **ETD140** detection method.

Protocol 1: Immunohistochemistry (IHC) for FFPE Tissues

This protocol describes the chromogenic detection of **ETD140** in formalin-fixed, paraffin-embedded tissue sections.[\[10\]](#)

1. Materials

- FFPE tissue sections (4-5 μ m) on charged slides[\[11\]](#)[\[12\]](#)
- Primary Antibody: MAb-**ETD140**-A1
- Xylene and Graded Ethanol Series (100%, 95%, 70%)
- Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
- Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
- Peroxidase Block: 3% Hydrogen Peroxide
- Blocking Buffer: 5% Normal Goat Serum in TBST
- HRP-conjugated Secondary Antibody (anti-mouse)
- DAB Substrate Kit
- Hematoxylin Counterstain
- Mounting Medium

2. Experimental Protocol

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.[\[13\]](#)

- Immerse in 100% Ethanol: 2 changes, 3 minutes each.[\[13\]](#)
- Immerse in 95% Ethanol: 2 changes, 3 minutes each.[\[13\]](#)
- Immerse in 70% Ethanol: 2 changes, 3 minutes each.[\[13\]](#)
- Rinse in deionized water for 5 minutes.[\[13\]](#)
- Antigen Retrieval:
 - Submerge slides in Sodium Citrate Buffer and heat in a pressure cooker or microwave to maintain a sub-boiling temperature for 15-20 minutes.[\[10\]](#)[\[12\]](#)
 - Allow slides to cool to room temperature for at least 30 minutes.[\[13\]](#)
 - Rinse sections in deionized water.
- Staining Procedure:
 - Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10 minutes.[\[14\]](#)
 - Wash slides 3 times with TBST for 5 minutes each.
 - Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[\[14\]](#)
 - Incubate with primary antibody (MAb-**ETD140**-A1, diluted 1:250 in blocking buffer) overnight at 4°C in a humidified chamber.[\[13\]](#)
 - Wash slides 3 times with TBST for 5 minutes each.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash slides 3 times with TBST for 5 minutes each.
 - Apply DAB substrate and monitor for color development (typically 2-10 minutes).[\[14\]](#)
 - Immerse slides in water to stop the reaction.

- Counterstaining and Mounting:
 - Counterstain with Hematoxylin for 1-2 minutes.[\[14\]](#)
 - "Blue" the sections in running tap water.
 - Dehydrate sections through graded ethanol and clear with xylene.
 - Mount coverslip with permanent mounting medium.

Protocol 2: Western Blot for Tissue Lysates

This protocol is for the detection and relative quantification of **ETD140** from total protein extracted from fresh or frozen tissue.[\[6\]](#)

1. Materials

- Fresh or frozen tissue samples
- Primary Antibody: MAb-**ETD140**-B2
- Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) freshly supplemented with protease and phosphatase inhibitors.[\[15\]](#)
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer
- SDS-PAGE Gels (4-12% gradient)
- PVDF Membrane
- Transfer Buffer
- Blocking Buffer: 5% non-fat dry milk in TBST
- HRP-conjugated Secondary Antibody (anti-mouse)
- Chemiluminescent (ECL) Substrate

2. Experimental Protocol

- Tissue Lysate Preparation:
 - Quickly wash harvested tissue in ice-cold PBS to remove contaminants.[\[15\]](#)
 - Mince tissue on ice and homogenize in 10 volumes of ice-cold RIPA buffer using a mechanical homogenizer.[\[16\]](#)
 - Incubate the homogenate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[\[17\]](#)
 - Transfer the supernatant (lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Dilute 20-40 µg of protein per sample with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
 - Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
 - Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[\[17\]](#)
- Immunoblotting:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody (MAb-**ETD140**-B2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane 3 times with TBST for 10 minutes each.
 - Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane 4 times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol 3: Sandwich ELISA for Tissue Lysates

This protocol provides a method for the sensitive quantification of **ETD140** in tissue homogenates.^{[18][19]} The assay uses a matched antibody pair for high specificity.^[20]

1. Materials

- Capture Antibody: MAb-**ETD140**-C3
- Detection Antibody: Biotinylated MAb-**ETD140**-D4
- Recombinant **ETD140** protein standard
- Tissue lysate (prepared as in Western Blot protocol, but without SDS in the lysis buffer if possible)
- 96-well high-binding ELISA plates
- Coating Buffer: PBS, pH 7.4
- Assay Diluent: 1% BSA in PBS
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Streptavidin-HRP
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)

2. Experimental Protocol

- Plate Coating:
 - Dilute the capture antibody (MAb-**ETD140**-C3) to 2 µg/mL in Coating Buffer.
 - Add 100 µL to each well of the 96-well plate.
 - Incubate overnight at 4°C.
 - Wash the plate 3 times with Wash Buffer.
- Blocking:
 - Add 200 µL of Assay Diluent to each well.
 - Incubate for 2 hours at room temperature.
 - Wash the plate 3 times with Wash Buffer.
- Sample and Standard Incubation:
 - Prepare a serial dilution of the recombinant **ETD140** standard in Assay Diluent (e.g., from 2000 pg/mL to 31.2 pg/mL).
 - Dilute tissue lysates to fall within the standard curve range (a starting dilution of 1:10 is recommended).[\[18\]](#)[\[21\]](#)
 - Add 100 µL of standards and samples to appropriate wells.
 - Incubate for 2 hours at room temperature with gentle shaking.
 - Wash the plate 4 times with Wash Buffer.
- Detection:
 - Dilute the biotinylated detection antibody (MAb-**ETD140**-D4) to 0.5 µg/mL in Assay Diluent.
 - Add 100 µL to each well and incubate for 1 hour at room temperature.
 - Wash the plate 4 times with Wash Buffer.

- Add 100 μ L of Streptavidin-HRP (diluted according to manufacturer's instructions) to each well.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the plate 5 times with Wash Buffer.
- Signal Development and Measurement:
 - Add 100 μ L of TMB Substrate to each well.
 - Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
 - Add 100 μ L of Stop Solution to each well.
 - Read the absorbance at 450 nm on a microplate reader within 15 minutes.
 - Calculate **ETD140** concentration by plotting a standard curve.

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